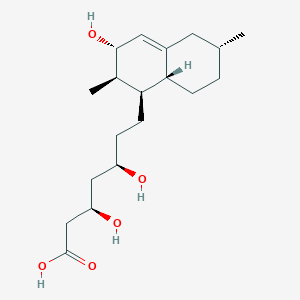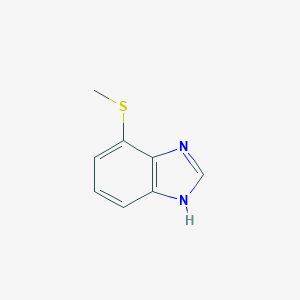
4-(Methylthio)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a benzimidazole derivative that contains a methylthio group attached to the fourth position of the benzene ring. It has been found to possess various biological activities that make it a promising candidate for use in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(Methylthio)-1H-benzimidazole can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis (cell death) in cancer cells, which could potentially be used in the development of anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Methylthio)-1H-benzimidazole in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to determine its precise effects on biological processes.
Direcciones Futuras
There are several potential future directions for research on 4-(Methylthio)-1H-benzimidazole. For example, further studies could be conducted to better understand its mechanism of action and how it affects various biological processes. Additionally, researchers could explore its potential applications in the treatment of other diseases beyond those that have already been studied. Finally, the development of more efficient synthesis methods could help to increase the availability and purity of the compound for use in research and drug development.
Aplicaciones Científicas De Investigación
4-(Methylthio)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
121537-60-8 |
|---|---|
Nombre del producto |
4-(Methylthio)-1H-benzimidazole |
Fórmula molecular |
C8H8N2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) |
Clave InChI |
JUTPYDIIOLJRQN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1N=CN2 |
SMILES canónico |
CSC1=CC=CC2=C1N=CN2 |
Sinónimos |
1H-Benzimidazole,4-(methylthio)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






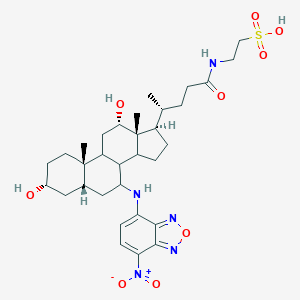

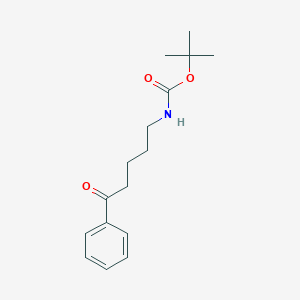

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
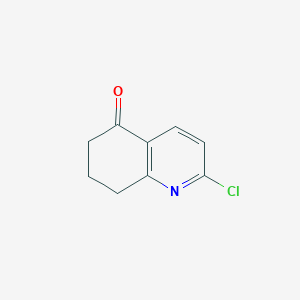
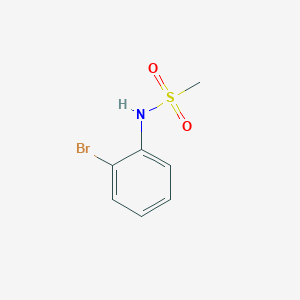
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

